3-Ethyl-1-methyl-3-imidazolium Perchlorate
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Overview
Description
3-Ethyl-1-methyl-3-imidazolium Perchlorate is an organic ionic liquid with the chemical formula C6H11N2ClO4. It is known for its high solubility in water and common organic solvents, making it a versatile compound in various chemical applications .
Preparation Methods
3-Ethyl-1-methyl-3-imidazolium Perchlorate can be synthesized through a two-step process:
Formation of 1-Ethyl-3-methylimidazole: This involves the reaction of imidazole with ethylamine under controlled conditions to produce 1-ethyl-3-methylimidazole.
Reaction with Perchloric Acid: The 1-ethyl-3-methylimidazole is then reacted with perchloric acid to yield this compound.
Chemical Reactions Analysis
3-Ethyl-1-methyl-3-imidazolium Perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: The compound can be reduced, typically in the presence of reducing agents like hydrogen or hydrides.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
3-Ethyl-1-methyl-3-imidazolium Perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and solvent in organic synthesis reactions.
Biology: The compound is explored for its potential in biological assays and as a medium for enzyme reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ionic nature.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-3-imidazolium Perchlorate involves its interaction with molecular targets through ionic interactions. These interactions can influence various pathways, depending on the specific application. For example, in electrochemical applications, it acts as an electrolyte, facilitating the movement of ions between electrodes .
Comparison with Similar Compounds
3-Ethyl-1-methyl-3-imidazolium Perchlorate can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium Chloride: Similar in structure but with chloride as the counterion, it is also used in organic synthesis and electrochemical applications.
1-Ethyl-3-methylimidazolium Tetrafluoroborate: This compound has tetrafluoroborate as the counterion and is used in similar applications but offers different solubility and stability properties.
This compound stands out due to its unique perchlorate counterion, which imparts distinct chemical and physical properties, making it suitable for specific applications where other ionic liquids may not be as effective.
Properties
Molecular Formula |
C6H11ClN2O4 |
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Molecular Weight |
210.61 g/mol |
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;perchlorate |
InChI |
InChI=1S/C6H11N2.ClHO4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
AWFZWOAVHXBLLV-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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